molecular formula C9H20N2O B14895321 (S)-N1,N1-Dimethyl-2-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine

(S)-N1,N1-Dimethyl-2-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine

Cat. No.: B14895321
M. Wt: 172.27 g/mol
InChI Key: ARLRTXZWQKMXDI-SECBINFHSA-N
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Description

(S)-N1,N1-Dimethyl-2-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine is a chiral diamine compound with a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N1,N1-Dimethyl-2-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydro-2H-pyran and ethylenediamine.

    Reaction Conditions: The reaction involves the alkylation of ethylenediamine with tetrahydro-2H-pyran under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-N1,N1-Dimethyl-2-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

(S)-N1,N1-Dimethyl-2-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a chiral ligand or catalyst in asymmetric synthesis.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N1,N1-Dimethyl-2-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It may also interact with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine: A related compound with similar structural features.

    N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine: Another structurally similar diamine.

Uniqueness

(S)-N1,N1-Dimethyl-2-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine is unique due to its chiral nature and the presence of the tetrahydropyran ring

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

(1S)-N',N'-dimethyl-1-(oxan-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C9H20N2O/c1-11(2)7-9(10)8-3-5-12-6-4-8/h8-9H,3-7,10H2,1-2H3/t9-/m1/s1

InChI Key

ARLRTXZWQKMXDI-SECBINFHSA-N

Isomeric SMILES

CN(C)C[C@H](C1CCOCC1)N

Canonical SMILES

CN(C)CC(C1CCOCC1)N

Origin of Product

United States

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